ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound with a unique structure that includes a pyrido[2,3-b]pyrazine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions One common approach is to start with the pyrido[2,3-b]pyrazine core, which can be synthesized through a series of condensation reactions involving appropriate precursorsThe final step involves the formation of the carbamate group through a reaction with ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the pyrido[2,3-b]pyrazine core provides structural stability. The compound’s effects are mediated through modulation of signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Poly(2-(diethylamino)ethyl methacrylate): A pH-sensitive polymer with applications in drug delivery and materials science.
Diethylaminoethyl methacrylate: A monomer used in the synthesis of various polymers with antimicrobial properties.
Uniqueness
Its unique combination of a pyrido[2,3-b]pyrazine core with diethylaminoethyl and diphenyl substituents distinguishes it from other similar compounds .
Properties
Molecular Formula |
C28H32N6O2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl N-[8-[2-(diethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C28H32N6O2/c1-4-34(5-2)18-17-29-22-19-23(31-28(35)36-6-3)30-27-26(22)32-24(20-13-9-7-10-14-20)25(33-27)21-15-11-8-12-16-21/h7-16,19H,4-6,17-18H2,1-3H3,(H2,29,30,31,33,35) |
InChI Key |
YVQSJYXSHOBEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC |
Origin of Product |
United States |
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